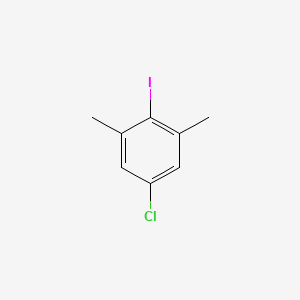

5-Chloro-2-iodo-m-xylene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-iodo-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClI/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYCLAOKMYRFLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of 5-Chloro-2-iodo-m-xylene

An In-depth Technical Guide to 5-Chloro-2-iodo-m-xylene: Synthesis, Characterization, and Application

Introduction

This compound (IUPAC Name: 5-Chloro-2-iodo-1,3-dimethylbenzene) is a halogenated aromatic hydrocarbon with significant potential as a versatile building block in synthetic organic chemistry. Its structure, featuring two distinct halogen atoms—iodine and chlorine—on a dimethylated benzene ring, offers chemists the ability to perform selective and sequential functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in metal-catalyzed cross-coupling reactions, enabling a modular approach to the synthesis of complex molecules. This guide provides a comprehensive overview of the physicochemical properties, a robust synthesis protocol, analytical characterization methods, and the strategic applications of this compound, particularly for professionals in pharmaceutical research and materials science.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of safe and reproducible science. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 5-Chloro-2-iodo-1,3-dimethylbenzene | N/A |

| Common Name | This compound | N/A |

| CAS Number | 404337-42-4 | [1] |

| Molecular Formula | C₈H₈ClI | N/A |

| Molecular Weight | 266.51 g/mol | N/A |

| Canonical SMILES | CC1=CC(Cl)=C(I)C(C)=C1 | N/A |

| InChI Key | N/A | N/A |

Physicochemical Properties

Detailed experimental data for this compound is not widely published. However, its properties can be reliably estimated based on its structure and data from closely related analogues such as 5-iodo-m-xylene and 5-chloro-m-xylene.

| Property | Estimated Value / Data | Basis / Reference |

| Appearance | Colorless to pale yellow liquid | Based on related iodo- and chloro-xylenes.[2][3] |

| Boiling Point | > 230 °C at 760 mmHg | Expected to be higher than 2-iodo-m-xylene (227.5 °C).[4][5] |

| Density | ~1.65 g/mL at 25 °C | Expected to be slightly higher than 5-iodo-m-xylene (1.608 g/mL). |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., diethyl ether, THF, acetone, chloroform). | Common for halogenated aromatic hydrocarbons.[4][6] |

| Refractive Index (n20/D) | ~1.60 | Inferred from related compounds like 5-iodo-m-xylene (1.594). |

Synthesis and Purification

The regioselective synthesis of polysubstituted aromatic compounds requires careful control of directing group effects. A direct electrophilic iodination of 5-chloro-m-xylene would likely yield a mixture of isomers, as the methyl groups strongly direct to positions 2, 4, and 6, while the chloro group directs to 4 and 6. To achieve specific installation of iodine at the C-2 position, a more sophisticated strategy is warranted. The following protocol adapts a well-established method utilizing an arylthallium intermediate, which provides excellent regiochemical control.[7]

Proposed Synthetic Workflow

The overall process involves the thallation of the starting material, 5-chloro-m-xylene, to form a stable organothallium intermediate, followed by displacement of the thallium group with iodide.

References

- 1. This compound | 404337-42-4 [amp.chemicalbook.com]

- 2. 5-Iodo-m-xylene, 97% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. m-xylene, 2-iodo- | CAS#:608-28-6 | Chemsrc [chemsrc.com]

- 6. M-XYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 5-Chloro-2-iodo-m-xylene: Synthesis, Properties, and Applications

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive overview of 5-Chloro-2-iodo-m-xylene, a halogenated aromatic compound with significant potential as a versatile building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's identification, a proposed synthetic route, predicted physicochemical and spectroscopic properties, potential reactivity, and essential safety protocols. Given the limited availability of direct experimental data for this specific molecule, this guide integrates established chemical principles and data from analogous structures to offer a robust and scientifically grounded resource.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted aromatic hydrocarbon. The strategic placement of chloro, iodo, and methyl groups on the benzene ring makes it a valuable intermediate for introducing complex functionalities in organic synthesis, particularly in the construction of novel pharmaceutical scaffolds.

Table 1: Chemical Identity and Properties of this compound

| Identifier | Value | Source |

| IUPAC Name | 5-chloro-2-iodo-1,3-dimethylbenzene | Systematically Generated |

| Synonyms | This compound, 4-Chloro-2,6-dimethyliodobenzene | [1] |

| CAS Number | 404337-42-4 | [1] |

| Molecular Formula | C₈H₈ClI | [1][2] |

| Molecular Weight | 266.51 g/mol | [1][2] |

| Predicted Appearance | Colorless to light yellow liquid or low-melting solid | Inferred from related compounds |

| Predicted Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Toluene); Insoluble in water | Inferred from related compounds |

| Predicted Boiling Point | > 200 °C at 760 mmHg | Inferred from related compounds |

Proposed Synthesis Protocol

Rationale for Synthetic Strategy

The directing effects of the substituents on the 5-chloro-m-xylene ring guide the regioselectivity of the iodination. The two methyl groups are ortho, para-directing and activating, while the chlorine atom is ortho, para-directing but deactivating. The position C2 is ortho to one methyl group and para to the other, making it the most sterically accessible and electronically activated position for electrophilic attack. The C6 position is sterically hindered by two adjacent methyl groups. The C4 position is electronically deactivated by the adjacent chlorine. Therefore, direct iodination is predicted to occur selectively at the C2 position.

Proposed Experimental Workflow: Electrophilic Iodination

This protocol outlines a method for the regioselective iodination of 5-chloro-m-xylene using N-Iodosuccinimide (NIS) as the iodine source and trifluoroacetic acid as a catalyst to enhance the electrophilicity of the iodine.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-m-xylene (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: To the cooled solution, add N-Iodosuccinimide (NIS) (1.1 eq) in one portion. Subsequently, add trifluoroacetic acid (TFA) (0.2 eq) dropwise. The TFA serves as a catalyst to generate a more potent electrophilic iodine species.[3]

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, and then with brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) to yield pure this compound.

Predicted Spectroscopic Data

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the structure and known effects of the substituents, the following spectral characteristics are predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Aromatic region: Two singlets, one around δ 7.3-7.5 ppm (H-4) and another around δ 7.0-7.2 ppm (H-6). Methyl region: Two singlets, each integrating to 3H, likely between δ 2.3-2.6 ppm. The downfield shift of H-4 is expected due to the deshielding effect of the adjacent iodine. |

| ¹³C NMR | Aromatic region: Six distinct signals are expected. The carbon bearing the iodine (C-2) would be significantly downfield (δ 90-100 ppm). The carbon bearing the chlorine (C-5) would be in the typical range for chloro-substituted carbons (δ 130-135 ppm). The remaining four aromatic carbons would appear between δ 125-140 ppm. Methyl carbons would appear around δ 20-25 ppm. |

| IR Spectroscopy | C-H stretching (aromatic): ~3000-3100 cm⁻¹. C-H stretching (aliphatic): ~2850-2960 cm⁻¹. C=C stretching (aromatic): ~1450-1600 cm⁻¹. C-I stretching: ~500-600 cm⁻¹. C-Cl stretching: ~700-800 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 266 (for ³⁵Cl) and a significant M+2 peak at m/z 268 (for ³⁷Cl) with an approximate ratio of 3:1. A prominent peak corresponding to the loss of iodine (M-127) at m/z 139/141. Other fragments corresponding to the loss of methyl or chloro radicals. |

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents, making it an excellent substrate for sequential, site-selective cross-coupling reactions.

Cross-Coupling Reactions

The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This reactivity difference allows for the selective functionalization at the C-2 position via palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions, while leaving the C-5 chloro substituent intact for subsequent transformations.[4][5] This sequential approach is highly valuable in building molecular complexity from a single precursor.

Caption: Sequential cross-coupling strategy using this compound.

Role in Medicinal Chemistry

Halogen atoms play a crucial role in modern drug design by modulating a compound's pharmacokinetic and pharmacodynamic properties.[6][7] Chlorine and iodine can enhance membrane permeability, improve binding affinity to target proteins through halogen bonding, and block sites of metabolic degradation, thereby increasing the drug's half-life.[8][9] As such, this compound represents a valuable scaffold for generating libraries of novel, disubstituted xylene derivatives for screening in drug discovery programs.

Safety and Handling

As a halogenated aromatic hydrocarbon, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling vapors. May cause respiratory tract irritation.

-

Skin and Eye Contact: Avoid contact with skin and eyes. Can cause irritation. In case of contact, flush with copious amounts of water.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Protect from light.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of this compound. The proposed synthesis and predicted data offer a starting point for its practical application in research and development. Experimental validation of these predictions is a necessary next step to fully harness the potential of this versatile chemical building block.

References

- 1. This compound | 404337-42-4 [amp.chemicalbook.com]

- 2. Compound 5-chloro-2-iodo-1,3-dimethylbenzene - Chemdiv [chemdiv.com]

- 3. QM analyses of Electrophilic Aromatic Iodination-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Halogenase engineering and its utility in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. namiki-s.co.jp [namiki-s.co.jp]

An In-Depth Technical Guide to 5-Chloro-2-iodo-m-xylene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 5-Chloro-2-iodo-m-xylene (CAS No. 404337-42-4), a halogenated aromatic hydrocarbon of increasing interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, commercial availability, and its potential as a versatile building block in the synthesis of complex organic molecules.

Introduction and Chemical Identity

This compound, systematically named 5-chloro-2-iodo-1,3-dimethylbenzene, is a polysubstituted aromatic compound. Its structure, featuring both chloro and iodo substituents on the m-xylene scaffold, presents a unique combination of reactive sites for organic synthesis. The presence of two different halogen atoms at specific positions allows for selective functionalization, making it a valuable intermediate in the construction of diverse molecular architectures, including those relevant to pharmaceutical development.

Key Identifiers:

-

Chemical Name: this compound

-

Systematic IUPAC Name: 5-chloro-2-iodo-1,3-dimethylbenzene[1]

-

Molecular Formula: C₈H₈ClI[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 266.51 g/mol | Calculated |

| Appearance | Powder or liquid | [2] |

| Purity | Typically ≥98% | [2] |

Note: The lack of comprehensive experimental data necessitates careful characterization upon acquisition.

Commercial Availability and Suppliers

This compound is available from a select number of specialized chemical suppliers. Researchers can procure this compound for research and development purposes, typically in quantities ranging from grams to kilograms. It is important to contact suppliers directly to obtain the most current information on availability, pricing, and product specifications.

| Supplier | Purity | Notes |

| BLD Pharm | Information not specified | Listed as this compound |

| Shanghai Finebiotech Co., Ltd. | 98% | Offered as a pharmaceutical intermediate.[2] |

| Ambeed, Inc. | Information not specified | Listed as 5-chloro-2-iodo-1,3-dimethylbenzene.[1] |

| ChemicalBook | Information not specified | Lists multiple potential suppliers.[3] |

Synthesis and Synthetic Plausibility

While a specific, detailed laboratory synthesis protocol for this compound is not prominently published in readily accessible scientific literature, its synthesis can be logically deduced from established organic chemistry principles. A plausible synthetic route would likely start from a commercially available substituted m-xylene.

A potential synthetic pathway is outlined below. This proposed route is based on known transformations and provides a logical framework for its laboratory preparation.

Figure 1. Plausible synthetic pathway for this compound.

Conceptual Experimental Protocol:

The synthesis would likely involve the direct iodination of 5-chloro-m-xylene. The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of the iodination. The two methyl groups are ortho, para-directing, while the chloro group is also ortho, para-directing but deactivating. The position ortho to both methyl groups and meta to the chloro group is sterically hindered. Therefore, iodination is anticipated to occur at the position ortho to one methyl group and para to the other, which is also ortho to the chloro group.

Step-by-step conceptual workflow:

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer and a reflux condenser would be charged with 5-chloro-m-xylene and a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Reagent Addition: An iodinating agent, such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent (e.g., nitric acid or periodic acid), would be added portion-wise to the reaction mixture. The choice of iodinating agent and catalyst (if any) would be critical to control the reaction and maximize the yield of the desired isomer.

-

Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture would be cooled to room temperature and quenched, for instance, with a solution of sodium thiosulfate to remove any unreacted iodine. The product would then be extracted into an organic solvent. The organic layer would be washed, dried, and the solvent removed under reduced pressure. The crude product would likely require purification by column chromatography on silica gel or by distillation under reduced pressure to isolate the pure this compound.

Self-Validating System: The purity and identity of the synthesized compound must be rigorously confirmed through a combination of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. The expected spectroscopic data would need to be consistent with the proposed structure.

Applications in Drug Discovery and Development

While specific examples of the use of this compound in publicly disclosed drug discovery programs are not abundant, its structure suggests significant potential as a key building block. Halogenated aromatic compounds are frequently employed in medicinal chemistry for several reasons:

-

Modulation of Physicochemical Properties: The introduction of chlorine and iodine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

-

Versatile Synthetic Handle: The iodo substituent is particularly useful as it can readily participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the efficient introduction of diverse functional groups and the construction of complex molecular scaffolds. The chloro group offers an additional site for nucleophilic aromatic substitution under specific conditions.

The unique substitution pattern of this compound allows for regioselective elaboration, enabling the synthesis of libraries of compounds for screening in drug discovery campaigns. Its potential as a pharmaceutical intermediate is noted by some suppliers, suggesting its utility in the synthesis of active pharmaceutical ingredients (APIs) or their precursors.[2]

Conclusion

This compound is a commercially available, yet under-documented, chemical intermediate with significant potential for applications in organic synthesis and medicinal chemistry. Its unique substitution pattern offers opportunities for selective functionalization, making it a valuable tool for the synthesis of novel and complex molecules. Further research into its synthesis, properties, and reactivity is warranted to fully exploit its potential in the development of new therapeutics and other advanced materials. Researchers are encouraged to perform thorough analytical characterization of this compound upon acquisition to ensure its suitability for their specific applications.

References

stability and storage conditions for 5-Chloro-2-iodo-m-xylene

An In-depth Technical Guide to the Stability and Storage of 5-Chloro-2-iodo-m-xylene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for this compound (CAS No. 556-97-8), an important halogenated aromatic intermediate in synthetic chemistry. The inherent reactivity of the carbon-iodine bond, coupled with potential sensitivities to atmospheric conditions and light, necessitates rigorous handling and storage protocols to ensure the compound's integrity and purity over time. This document synthesizes data from analogous compounds and established principles of chemical stability to offer field-proven insights and methodologies for researchers, scientists, and drug development professionals. We will explore the fundamental chemical properties, delve into primary degradation pathways, and provide validated protocols for storage, handling, and stability assessment.

Chemical and Physical Profile

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and establishing appropriate handling protocols. The presence of both chloro and iodo substituents on the xylene ring imparts specific characteristics that dictate its stability.

| Property | Value | Source |

| IUPAC Name | 1-Chloro-5-iodo-2,4-dimethylbenzene | Cheméo[1] |

| Synonyms | 1-chloro-3,5-dimethyl-2-iodobenzene | N/A |

| CAS Number | 556-97-8 | Cheméo[1] |

| Molecular Formula | C₈H₈ClI | Cheméo[1] |

| Molecular Weight | 266.51 g/mol | Cheméo[1] |

| Appearance | Clear, colorless to yellow or orange liquid | Thermo Fisher Scientific[2] |

| Boiling Point | ~227.5-229 °C | TCI Chemicals, Chemsrc[3][4] |

| Density | ~1.61 g/cm³ | TCI Chemicals, Chemsrc[3][4] |

| Solubility | Insoluble in water | CAMEO Chemicals[5] |

| Refractive Index | ~1.5930-1.5970 @ 20°C | Thermo Fisher Scientific[2] |

Core Stability Considerations: A Mechanistic Perspective

The stability of this compound is governed by the interplay of several factors, primarily stemming from the lability of the carbon-iodine bond and the reactivity of the aromatic system.

Photostability: The Challenge of Light-Induced Degradation

Organoiodide compounds are frequently sensitive to light.[6] Exposure to light, especially in the UV spectrum, can provide the energy required to induce homolytic cleavage of the carbon-iodine bond, which is significantly weaker than both carbon-chlorine and carbon-hydrogen bonds. This photodegradation can lead to the formation of radical species, initiating a cascade of secondary reactions that result in impurities.[7][8]

Causality: The energy from photons can exceed the bond dissociation energy of the C-I bond, leading to the formation of an aryl radical and an iodine radical. This is a common degradation pathway for iodo-aromatic compounds.

Practical Implication: To mitigate photodecomposition, the compound must be stored in containers that block UV and visible light.[9] Amber glass vials or bottles are the industry standard for this purpose.[7][10] For highly sensitive applications, wrapping the container in aluminum foil provides an additional layer of protection.[8][9] All handling and dispensing operations should be conducted in a darkened environment or under brown-colored light to minimize exposure.[7][8][9]

Thermal Stability: The Impact of Heat

Causality: Thermal energy increases molecular vibrations. When sufficient energy is supplied, it can overcome the activation energy for bond cleavage, with the weakest bond (C-I) being the most likely to break first. This can lead to de-iodination or other rearrangement reactions.

Practical Implication: The compound should be stored in a cool environment.[11][12][13][14] Refrigeration is recommended to minimize thermal degradation and slow the rate of any potential decomposition reactions. It is critical to avoid exposure to heat sources such as direct sunlight, ovens, or heating mantles during storage and handling.[12][13]

Atmospheric Stability: Sensitivity to Air and Moisture

Many reactive organic compounds are sensitive to atmospheric components like oxygen and water.[15][16] While the xylene core is relatively stable, the presence of the iodo-substituent can increase susceptibility to oxidative and hydrolytic degradation over long-term storage, especially in the presence of light or trace metal catalysts.

Causality:

-

Oxidation: Oxygen can react with the compound, particularly if radical species are formed via light or heat, leading to the formation of phenolic or other oxidized impurities.

-

Hydrolysis: Although typically slow for aryl halides without activating groups, moisture can contribute to degradation over time, potentially leading to the replacement of the iodine with a hydroxyl group.

Practical Implication: To ensure long-term stability, this compound should be stored under an inert atmosphere, such as argon or nitrogen.[17] This is best achieved by using specialized packaging like Sure/Seal™ bottles or by storing the material inside a glovebox.[10][15][18] Containers must be kept tightly sealed to prevent the ingress of both moisture and air.[10][11][13]

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for developing effective stabilization and analytical strategies. For this compound, the primary pathway involves the loss of the iodine substituent.

Reductive Dehalogenation: This is a common degradation route for halogenated aromatics.[19][20] The carbon-iodine bond is cleaved, and the resulting aryl radical abstracts a hydrogen atom from a solvent or other source, leading to the formation of 5-Chloro-m-xylene. This process can be initiated by light, heat, or reducing agents. The relative bond strengths (C-Cl > C-I) dictate that de-iodination is far more probable than de-chlorination.

Caption: Reductive dehalogenation pathway of this compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount for maintaining the chemical integrity of this compound.

Summary of Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a refrigerator (2-8 °C). | To minimize thermal degradation and slow reaction kinetics.[21] |

| Atmosphere | Store under an inert gas (Argon or Nitrogen). | To prevent oxidative and moisture-related degradation.[10][17] |

| Light | Store in an amber, opaque, or foil-wrapped container. | To prevent light-induced photodecomposition.[7][9][22] |

| Container | Tightly sealed glass bottle with a secure cap (e.g., Sure/Seal™). | To prevent atmospheric contamination and ensure an inert environment.[10][18] |

| Location | A well-ventilated, designated area for flammable/reactive chemicals. | To ensure safety and prevent accidental ignition or reaction.[12][13][14] |

Experimental Workflow: Safe Handling and Dispensing

The following workflow outlines the best practices for handling this compound to prevent contamination and degradation during experimental use.

Caption: Recommended workflow for safely handling this compound.

Protocol for Stability Assessment

To ensure the material's purity for sensitive applications, a stability assessment is recommended, particularly for older batches or material that may have been improperly stored.

Objective: To quantify the purity of this compound and identify the presence of key degradants, such as 5-Chloro-m-xylene.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

System Preparation:

-

Use a GC-MS system equipped with a capillary column suitable for separating aromatic isomers (e.g., a DB-5 or equivalent).

-

Ensure the system is leak-tight and conditioned according to the manufacturer's instructions.

-

-

Standard Preparation:

-

If available, prepare a dilute standard solution of 5-Chloro-m-xylene (the primary potential degradant) in a high-purity solvent (e.g., hexane or ethyl acetate). This will be used to confirm the retention time and mass spectrum of the degradant.

-

-

Sample Preparation:

-

Inside a glovebox or under a flow of inert gas, prepare a dilute solution of the this compound sample in the chosen solvent. A typical concentration would be ~1 mg/mL.

-

Transfer the solution to a GC vial and seal immediately.

-

-

GC-MS Analysis:

-

Inject the sample onto the GC column.

-

Use a temperature program that effectively separates the solvent, the parent compound, and any potential impurities. A typical program might start at 80°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Monitor the total ion chromatogram (TIC) and extract ion chromatograms for the molecular ions of the parent compound and expected degradants.

-

-

Data Interpretation (Self-Validating System):

-

Purity Assessment: Determine the area percentage of the main peak corresponding to this compound in the TIC. A high-purity sample should exhibit a peak area of >97-98%.

-

Degradant Identification: Search for a peak at the retention time corresponding to the 5-Chloro-m-xylene standard. Confirm its identity by comparing the mass spectrum with a library spectrum or the injected standard.

-

Trustworthiness: The presence and quantity of the de-iodinated product serve as a direct measure of the compound's degradation. If significant levels of this or other impurities are detected, the material may not be suitable for use in sensitive reactions where stoichiometry is critical.

-

Conclusion

The long-term stability of this compound is contingent upon strict adherence to protocols that mitigate its inherent sensitivities to light, heat, and atmospheric conditions. The lability of the carbon-iodine bond is the primary driver of potential degradation. By implementing the storage and handling procedures outlined in this guide—namely, refrigeration under an inert atmosphere in light-protecting containers—researchers can effectively preserve the purity and integrity of this valuable synthetic intermediate, ensuring reliable and reproducible results in their scientific endeavors.

References

- 1. m-Xylene, 5-chloro- (CAS 556-97-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. A18413.18 [thermofisher.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. m-xylene, 2-iodo- | CAS#:608-28-6 | Chemsrc [chemsrc.com]

- 5. M-XYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. benchchem.com [benchchem.com]

- 7. lfatabletpresses.com [lfatabletpresses.com]

- 8. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]

- 9. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 10. ossila.com [ossila.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. lobachemie.com [lobachemie.com]

- 14. fishersci.com [fishersci.com]

- 15. molan.wdfiles.com [molan.wdfiles.com]

- 16. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. ehs.umich.edu [ehs.umich.edu]

- 19. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. How To [chem.rochester.edu]

- 22. rawsource.com [rawsource.com]

electronic and steric effects in 5-Chloro-2-iodo-m-xylene

An In-depth Technical Guide on the Electronic and Steric Effects in 5-Chloro-2-iodo-m-xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polysubstituted aromatic compound with a nuanced electronic and steric profile that dictates its reactivity and potential applications in organic synthesis, particularly in the development of novel pharmaceutical agents. This guide provides a comprehensive analysis of the electronic and steric effects governed by the chloro, iodo, and dimethyl substituents on the m-xylene core. We will delve into the interplay of inductive and resonance effects, their influence on the aromatic system's electron density, and the resulting regioselectivity in chemical transformations. Furthermore, this document will explore the steric implications of the substitution pattern and its impact on reaction dynamics. Detailed hypothetical experimental protocols for the synthesis and characterization of this molecule are provided, alongside a discussion of its potential utility in medicinal chemistry.

Introduction: The Significance of Polysubstituted Aromatics

Polysubstituted benzene derivatives are foundational scaffolds in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. The nature, number, and position of substituents on the aromatic ring allow for the fine-tuning of a molecule's physicochemical properties, including its reactivity, lipophilicity, and biological activity. This compound, with its unique combination of halogen and alkyl substituents, presents a compelling case study in the principles of physical organic chemistry. Understanding the synergistic and antagonistic electronic and steric interactions within this molecule is paramount for predicting its behavior in synthetic transformations and for its rational design as a building block in drug discovery programs. Halogenated aromatic compounds are particularly valuable in medicinal chemistry as the halogen atoms can modulate metabolic stability and binding interactions with biological targets.[1][2]

Molecular Structure and Nomenclature

The systematic IUPAC name for this compound is 1-Chloro-5-iodo-2,4-dimethylbenzene . The structure consists of a benzene ring with the following substituents:

-

Two methyl groups at positions 1 and 3 (defining it as a meta-xylene derivative).

-

An iodine atom at position 2.

-

A chlorine atom at position 5.

For clarity and consistency with the topic title, this guide will primarily use the name this compound.

Figure 1: Structure of this compound.

Analysis of Electronic Effects

The electronic landscape of the benzene ring in this compound is modulated by the interplay of inductive and resonance effects of its four substituents.

Inductive Effects

The inductive effect is the transmission of charge through sigma bonds, primarily driven by differences in electronegativity.[3]

-

Chloro and Iodo Groups: Both chlorine and iodine are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring by pulling electron density away from it, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[4][5] The -I effect of chlorine is stronger than that of iodine due to its higher electronegativity.

-

Methyl Groups: Alkyl groups, such as methyl, are electron-donating by induction (+I).[3] They push electron density into the benzene ring, thereby activating it towards electrophilic attack.

Resonance Effects

Resonance involves the delocalization of π-electrons through the p-orbital system.

-

Chloro and Iodo Groups: Both halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+R).[3][5] This effect increases the electron density at the ortho and para positions relative to the halogen. For halogens, the inductive effect (-I) is generally stronger than the resonance effect (+R), leading to an overall deactivation of the ring. However, the +R effect is still significant enough to direct incoming electrophiles to the ortho and para positions.[5][6]

-

Methyl Groups: Methyl groups do not have a significant resonance effect, but they can participate in hyperconjugation, which is a stabilizing interaction that involves the delocalization of electrons from C-H σ-bonds into the aromatic π-system. This is a form of electron donation that activates the ring, particularly at the ortho and para positions.

Overall Electronic Profile and Reactivity

The overall reactivity of the this compound ring towards electrophilic aromatic substitution is a net result of these competing effects. The two activating methyl groups will likely be overpowered by the deactivating effects of the two halogens. Therefore, the ring is expected to be deactivated compared to benzene.

When considering the directing effects of multiple substituents, the most strongly activating group generally dictates the position of substitution.[7][8] In this case, the methyl groups are the activating substituents. However, all available positions are influenced by the directing effects of multiple groups.

Analysis of Steric Effects

Steric hindrance plays a critical role in determining the regioselectivity of reactions involving polysubstituted benzenes.[5] The size of the existing substituents can block the approach of an incoming electrophile to certain positions.

-

Iodo Group: The iodine atom is significantly larger than the other substituents, exerting a substantial steric hindrance on the adjacent positions.

-

Methyl Groups: While smaller than iodine, the methyl groups also contribute to steric crowding.

-

Chloro Group: The chlorine atom is intermediate in size between iodine and the methyl groups.

The substitution pattern in this compound results in a highly crowded aromatic ring. The positions ortho to the large iodo group are particularly sterically hindered.

Predicted Regioselectivity in Electrophilic Aromatic Substitution

Predicting the outcome of an electrophilic aromatic substitution on this compound requires a careful consideration of the cumulative electronic and steric effects. The two available positions for substitution are C4 and C6.

-

Position C4: This position is ortho to one methyl group and the chloro group, and meta to the other methyl group and the iodo group.

-

Position C6: This position is ortho to one methyl group and the iodo group, and meta to the other methyl group and the chloro group.

The directing effects of the substituents are as follows:

-

Methyl groups (at C1 and C3): Ortho- and para-directing (activating).

-

Iodo group (at C2): Ortho- and para-directing (deactivating).

-

Chloro group (at C5): Ortho- and para-directing (deactivating).

The directing effects of the substituents often reinforce each other.[7] In this molecule, the directing effects of the two methyl groups and the two halogens will influence the two remaining unsubstituted positions. Given the steric bulk of the iodine atom, substitution at the position ortho to it (C6) would be significantly hindered. Therefore, electrophilic attack is more likely to occur at the less sterically hindered C4 position .

Figure 2: Predicted regioselectivity of electrophilic aromatic substitution.

Hypothetical Synthesis Protocol: Iodination of 5-Chloro-m-xylene

A plausible synthetic route to this compound involves the direct iodination of 5-chloro-m-xylene. The regioselectivity of this reaction would be crucial.

Objective: To synthesize this compound via electrophilic iodination of 5-chloro-m-xylene.

Materials:

-

5-Chloro-m-xylene

-

Molecular iodine (I₂)

-

Silver sulfate (Ag₂SO₄)

-

Dichloromethane (DCM)

-

Sodium thiosulfate solution (10% w/v)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a solution of 5-chloro-m-xylene (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add molecular iodine (1.1 mmol).

-

In a separate flask, prepare a suspension of silver sulfate (1.1 mmol) in dichloromethane (5 mL).

-

Add the silver sulfate suspension to the reaction mixture dropwise at room temperature with vigorous stirring. The use of silver salts can activate the iodine for electrophilic substitution.[9]

-

Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 10% sodium thiosulfate solution to reduce any unreacted iodine.

-

Separate the organic layer and wash it with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired this compound.

Spectroscopic Characterization (Predicted)

¹H NMR:

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two non-equivalent aromatic protons. The proton at C6, being ortho to the bulky iodine atom, might experience a downfield shift due to steric compression.

-

Methyl Protons: Two singlets are expected for the two non-equivalent methyl groups, likely in the range of δ 2.2-2.5 ppm.

¹³C NMR:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbons bearing the iodine and chlorine atoms will show characteristic shifts, with the carbon attached to iodine being significantly upfield due to the heavy atom effect.

-

Methyl Carbons: Two distinct signals for the methyl carbons are expected in the upfield region (δ 15-25 ppm).

IR Spectroscopy:

The IR spectrum would show characteristic C-H stretching vibrations for the aromatic and methyl protons, as well as C=C stretching vibrations for the aromatic ring. The C-I and C-Cl stretching vibrations would be observed in the fingerprint region.

Applications in Drug Development and Organic Synthesis

The iodo- and chloro-substituents on the this compound scaffold provide two distinct handles for further functionalization, making it a valuable building block in organic synthesis.

-

Cross-Coupling Reactions: The iodo-substituent is particularly amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[12] This allows for the facile introduction of various carbon-based and heteroatom-based functionalities. The chloro-substituent can also participate in cross-coupling reactions, often under different catalytic conditions, allowing for sequential and site-selective modifications.

-

Medicinal Chemistry: The introduction of this polysubstituted xylene core into drug candidates can influence their pharmacokinetic and pharmacodynamic properties. The lipophilicity and metabolic stability can be fine-tuned through the presence of the halogen and methyl groups.

Conclusion

This compound is a molecule where the principles of electronic and steric effects are vividly demonstrated. The interplay between the electron-donating methyl groups and the electron-withdrawing but ortho-, para-directing halogens, combined with significant steric constraints, dictates its reactivity and the regiochemical outcome of its transformations. A thorough understanding of these effects is essential for harnessing the synthetic potential of this and other polysubstituted aromatic compounds in the pursuit of novel chemical entities with applications in drug discovery and materials science. While direct experimental data for this specific molecule is limited, the application of fundamental principles of organic chemistry provides a robust framework for predicting its behavior and guiding its use in research and development.

References

- 1. scholars.uky.edu [scholars.uky.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Khan Academy [khanacademy.org]

- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. xray.uky.edu [xray.uky.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 12. BJOC - Synthesis of substituted Z-styrenes by Hiyama-type coupling of oxasilacycloalkenes: application to the synthesis of a 1-benzoxocane [beilstein-journals.org]

The Strategic Utility of 5-Chloro-2-iodo-m-xylene in Modern Retrosynthetic Analysis

Abstract

In the intricate chess game of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Polysubstituted aromatic compounds, in particular, serve as versatile scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide delves into the retrosynthetic analysis of a highly functionalized and strategically valuable building block: 5-Chloro-2-iodo-m-xylene. We will explore its logical synthesis from readily available precursors and illuminate its application in the design of sophisticated synthetic routes, with a focus on leveraging the differential reactivity of its halogen substituents for sequential cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their repertoire of synthetic strategies.

Introduction: The Significance of Polysubstituted Aromatic Building Blocks

The precise installation of multiple, distinct functional groups on an aromatic core is a persistent challenge in organic synthesis. The order of substituent introduction, their directing effects, and the potential for selective functionalization are all critical considerations. This compound (1-chloro-5-iodo-2,4-dimethylbenzene) emerges as a pre-functionalized building block of significant interest. Its utility stems from the orthogonal reactivity of the chloro and iodo substituents, enabling a programmed and regioselective elaboration of the aromatic scaffold. The presence of two methyl groups further influences the steric and electronic properties of the ring, offering additional handles for synthetic manipulation or for tuning the properties of the final target molecule.

This guide will first establish a robust and logical synthetic pathway to this compound, a critical first step in any retrosynthetic analysis. Subsequently, we will dissect its application as a key synthon in the conceptual deconstruction of a complex hypothetical target molecule, emphasizing the strategic advantages conferred by its unique substitution pattern.

Synthesis of this compound: A Practical Approach

A cornerstone of a sound retrosynthetic strategy is the accessibility of the proposed building blocks. Therefore, we begin by outlining a practical, multi-step synthesis of this compound from a commercially available starting material.

Our retrosynthetic disconnection of the target building block is as follows:

Caption: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, commences with 2,6-dimethylaniline.

Step 1: Chlorination of 2,6-Dimethylaniline

The initial step involves the regioselective chlorination of 2,6-dimethylaniline at the para-position to the amino group. The amino group is a strongly activating, ortho-, para-director. Due to the steric hindrance from the two ortho-methyl groups, chlorination is directed to the less hindered para-position.

Experimental Protocol:

-

Dissolve 2,6-dimethylaniline in a suitable inert solvent, such as a halogenated hydrocarbon.

-

Form the ammonium salt by adding a strong acid, for example, by bubbling hydrogen chloride gas through the solution or by using concentrated hydrochloric acid. This protects the amine and modulates its directing effect.

-

Introduce a chlorinating agent, such as chlorine gas, at a controlled temperature, typically between -15°C and 100°C.[1]

-

Upon completion of the reaction, the resulting 4-chloro-2,6-dimethylaniline hydrochloride can be isolated by filtration.

-

Neutralization with a base, such as sodium hydroxide solution, liberates the free amine, 4-chloro-2,6-dimethylaniline.[1]

| Reactant | Reagent | Product | Typical Yield |

| 2,6-Dimethylaniline | Chlorine | 4-Chloro-2,6-dimethylaniline | ~70%[1] |

Step 2: Sandmeyer Reaction of 4-Chloro-2,6-dimethylaniline

The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[2][3] This reaction is ideal for introducing an iodine atom at the position of the amino group in 4-chloro-2,6-dimethylaniline.

Experimental Protocol:

-

Dissolve 4-chloro-2,6-dimethylaniline in an aqueous acidic solution (e.g., a mixture of sulfuric acid and water) and cool to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water to form the corresponding diazonium salt. Maintain the temperature below 5°C to prevent decomposition of the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period to ensure complete reaction.

-

The product, this compound, can then be extracted with an organic solvent (e.g., diethyl ether or dichloromethane), washed, dried, and purified by distillation or chromatography.

Caption: Key steps in the Sandmeyer synthesis of this compound.

Retrosynthetic Analysis Featuring this compound

The true value of a building block is revealed in its ability to simplify the synthesis of more complex targets. Let us consider a hypothetical, polysubstituted biaryl-alkyne as our target molecule to illustrate the strategic application of this compound.

Hypothetical Target Molecule: A biaryl-alkyne structure with distinct functionalities on both aromatic rings.

Caption: Retrosynthetic disconnection of a hypothetical biaryl-alkyne target.

The key to this retrosynthetic strategy lies in the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization.

Disconnection 1: Suzuki Coupling

The biaryl linkage can be retrosynthetically disconnected via a Suzuki coupling reaction.[4] This disconnection reveals an arylboronic acid and a halogenated precursor. In our case, the precursor would be an alkynyl-substituted chloro-iodo-m-xylene.

Disconnection 2: Sonogashira Coupling

The alkynyl group can be disconnected via a Sonogashira coupling reaction.[5] This is where the strategic value of this compound becomes apparent. The more reactive C-I bond will preferentially undergo the Sonogashira coupling, leaving the C-Cl bond intact for the subsequent Suzuki coupling.

Forward Synthesis: A Step-by-Step Elaboration

The forward synthesis would proceed as follows, demonstrating the programmed introduction of different substituents.

Step 1: Sonogashira Coupling

The first step is the selective coupling of a terminal alkyne with the C-I bond of this compound.

Experimental Protocol:

-

To a solution of this compound and the desired terminal alkyne in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

-

Add a base, typically an amine such as triethylamine or diisopropylamine, to neutralize the HI generated in the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).

-

Work-up the reaction by removing the solvent and purifying the product by column chromatography.

| Reactants | Catalysts | Product | Key Feature |

| This compound, Terminal Alkyne | Pd(0) or Pd(II), Cu(I) | 2-Alkynyl-5-chloro-m-xylene | Selective reaction at the C-I bond |

Step 2: Suzuki Coupling

The second step involves the coupling of the remaining C-Cl bond with an arylboronic acid. While C-Cl bonds are less reactive, modern Suzuki coupling conditions with appropriate ligands can facilitate this transformation.

Experimental Protocol:

-

Combine the 2-alkynyl-5-chloro-m-xylene from the previous step with the desired arylboronic acid, a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine ligand (e.g., SPhos or XPhos), and a base (e.g., K₂CO₃ or K₃PO₄) in a solvent such as toluene or dioxane.

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

-

After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated, and the product is purified by chromatography or recrystallization.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, polysubstituted aromatic compounds. Its strategic value lies in the differential reactivity of its two halogen atoms, which allows for a programmed and regioselective introduction of different functional groups through sequential cross-coupling reactions. The ability to synthesize this building block from readily available starting materials further enhances its utility. By understanding the principles of retrosynthetic analysis and the reactivity of such strategically functionalized intermediates, researchers can design more efficient and elegant synthetic routes to a wide array of target molecules in the pharmaceutical and materials science fields.

References

Methodological & Application

Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling at the C-I Bond of 5-Chloro-2-iodo-m-xylene

<

Abstract: This document provides a comprehensive guide for performing a highly selective Suzuki-Miyaura cross-coupling reaction on 5-Chloro-2-iodo-m-xylene. The protocol is meticulously designed to favor the reaction at the more labile carbon-iodine (C-I) bond, leaving the carbon-chlorine (C-Cl) bond intact for subsequent transformations. This methodology is of significant interest to researchers, scientists, and drug development professionals engaged in the synthesis of complex, multi-functionalized aromatic compounds. We delve into the mechanistic underpinnings of this selectivity, provide a detailed, step-by-step experimental protocol, and offer insights into expected outcomes and data interpretation.

Introduction: The Strategic Value of Chemoselectivity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] In the synthesis of intricate molecules, such as active pharmaceutical ingredients, the ability to selectively functionalize a di-halogenated aromatic substrate is a powerful strategic tool. It allows for a stepwise and controlled elaboration of the molecular architecture, preserving a reactive handle for future diversification.

The selective coupling at the C-I bond of a substrate like this compound hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step in the catalytic cycle.[4][5] The reactivity order for this step generally follows the trend of C-I > C-Br > C-Cl, which is inversely correlated with the bond dissociation energies of the respective carbon-halogen bonds.[5] This inherent reactivity difference provides the foundation for achieving high chemoselectivity under carefully optimized conditions.

This guide will equip the researcher with the necessary knowledge and a validated protocol to exploit this reactivity differential, enabling the efficient synthesis of 4-chloro-2-aryl-1,3-dimethylbenzene derivatives.

Mechanistic Rationale for C-I Selectivity

The widely accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7]

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species. This step involves the cleavage of the carbon-halogen bond and the formation of an organopalladium(II) complex. The rate of this step is highly dependent on the nature of the halogen, with aryl iodides reacting significantly faster than aryl chlorides.[4][5] This kinetic difference is the primary determinant of the observed chemoselectivity.

-

Transmetalation: The organopalladium(II) halide complex then undergoes transmetalation with an organoboron reagent, which is activated by a base to form a more nucleophilic boronate species.[1][8][9][10] This step transfers the organic group from boron to the palladium center.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the desired biaryl product and regenerate the palladium(0) catalyst, which then re-enters the catalytic cycle.[4]

By carefully selecting the catalyst, ligands, base, and solvent, the reaction conditions can be fine-tuned to ensure that the oxidative addition occurs exclusively at the more reactive C-I bond, while the C-Cl bond remains untouched.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki Coupling [organic-chemistry.org]

Sonogashira reaction with 5-Chloro-2-iodo-m-xylene and terminal alkynes

An Application Guide to the Chemoselective Sonogashira Coupling of 5-Chloro-2-iodo-m-xylene with Terminal Alkynes

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the Sonogashira cross-coupling reaction, specifically focusing on the chemoselective C(sp²)-C(sp) bond formation between this compound and various terminal alkynes. The Sonogashira reaction is a cornerstone of modern organic synthesis, valued for its reliability in constructing arylalkynes and conjugated enynes under mild conditions.[1][2] This document delves into the mechanistic underpinnings of the dual palladium/copper catalytic system, explains the rationale behind reagent selection and reaction parameter optimization, and offers a step-by-step experimental protocol suitable for implementation in research and development laboratories. We address the critical aspect of chemoselectivity, leveraging the differential reactivity of aryl iodides versus aryl chlorides.[1][3] This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to utilize this powerful transformation for the synthesis of complex molecules and pharmaceutical intermediates.

Introduction and Scientific Rationale

The Sonogashira reaction, first reported in 1975, facilitates the coupling of terminal alkynes with aryl or vinyl halides.[4] Its broad functional group tolerance and mild reaction conditions have cemented its importance in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][2]

The substrate of interest, this compound, presents a unique challenge and opportunity: the presence of two different halogen substituents on the same aromatic ring. The established reactivity trend for halides in palladium-catalyzed cross-coupling reactions is I > OTf > Br >> Cl.[3][5] This differential reactivity allows for a highly chemoselective coupling at the more labile carbon-iodine bond, leaving the robust carbon-chlorine bond intact for potential subsequent transformations. The resulting 2-alkynyl-5-chloro-m-xylene scaffold is a valuable building block, offering a handle for further diversification.

The Catalytic Mechanism: A Synergistic Palladium and Copper Cycle

The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[6] The presence of the copper(I) co-catalyst is a key innovation of the Sonogashira protocol, as it significantly increases the reaction rate and allows for milder conditions compared to earlier copper-free methods.[1][2]

-

The Palladium Cycle : This cycle drives the cross-coupling. It begins with the oxidative addition of the aryl iodide to a palladium(0) complex (A) to form a Pd(II) intermediate (B). This is generally the rate-determining step for aryl iodides.

-

The Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of an amine base. The base deprotonates the alkyne, which then forms a copper(I) acetylide species (F).[7] This copper acetylide is a more potent nucleophile than the deprotonated alkyne alone.

-

Transmetalation : The copper acetylide (F) transfers its acetylide group to the Pd(II) complex (B) in a step called transmetalation, forming a new Pd(II)-alkynyl intermediate (C) and regenerating the copper catalyst.[3][6]

-

Reductive Elimination : The final step is reductive elimination from intermediate (C), which forms the desired C(sp²)-C(sp) bond of the product, 2-alkynyl-5-chloro-m-xylene, and regenerates the active Pd(0) catalyst (A).

dot

Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction.

Experimental Design and Protocol

This section outlines a general, robust protocol for the Sonogashira coupling of this compound. The procedure is designed to be adaptable for a range of terminal alkynes.

Reagents and Equipment

| Reagent/Material | Purpose | Typical Grade |

| This compound | Aryl Halide Substrate | >98% |

| Terminal Alkyne | Coupling Partner | >98% |

| Pd(PPh₃)₂Cl₂ | Palladium Catalyst | Catalyst Grade |

| Copper(I) Iodide (CuI) | Co-catalyst | >98%, Anhydrous |

| Triethylamine (Et₃N) or DIPEA | Base and Solvent | Anhydrous, >99% |

| Tetrahydrofuran (THF) | Co-solvent (optional) | Anhydrous, >99% |

| Argon or Nitrogen Gas | Inert Atmosphere | High Purity |

| Schlenk flask / round-bottom flask | Reaction Vessel | --- |

| Magnetic stirrer and stir bar | Agitation | --- |

| TLC plates (Silica gel 60 F₂₅₄) | Reaction Monitoring | --- |

| Saturated NH₄Cl, Brine | Workup Reagents | Reagent Grade |

| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | --- |

| Silica Gel | Column Chromatography | 230-400 mesh |

Step-by-Step Protocol

The following workflow illustrates the key stages of the experimental procedure.

dot

Caption: Figure 2: Experimental Workflow from Setup to Purification.

Detailed Procedure:

-

Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).

-

Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) species.[8]

-

Solvent and Reagent Addition : Through the septum, add anhydrous triethylamine (or a mixture of THF and triethylamine) via syringe to achieve a substrate concentration of approximately 0.1-0.2 M. The amine base neutralizes the HI generated during the reaction.[1]

-

Alkyne Addition : Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

-

Reaction : Stir the mixture at room temperature. For less reactive or sterically hindered substrates, gentle heating (e.g., 40-60 °C) may be required.[3][5]

-

Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aryl iodide is consumed (typically 2-12 hours).

-

Workup : Once the reaction is complete, dilute the mixture with ethyl acetate or diethyl ether and filter it through a short plug of Celite® to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (to quench the reaction and complex with copper salts) and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure 2-alkynyl-5-chloro-m-xylene product.[9]

Substrate Scope and Considerations

The Sonogashira reaction is compatible with a wide array of terminal alkynes.[4][6] However, the electronic nature and steric bulk of the alkyne can influence reaction rates and yields.

| Alkyne Type | Example | Expected Reactivity/Considerations |

| Aromatic (Electron-Neutral) | Phenylacetylene | Generally provides high yields under standard conditions. |

| Aromatic (Electron-Poor) | 4-Ethynylbenzonitrile | Increased acidity of the alkyne proton can facilitate deprotonation and may lead to faster reaction rates.[10] |

| Aromatic (Electron-Rich) | 4-Ethynylanisole | Reacts well, though slightly slower rates may be observed compared to electron-poor analogues. |

| Aliphatic | 1-Octyne | Typically couples efficiently. Volatile aliphatic alkynes may require a sealed tube or reflux condenser. |

| Propargyl Alcohols | 2-Methyl-3-butyn-2-ol | The hydroxyl group is well-tolerated and can be a useful synthetic handle.[11] |

| Silyl-Protected | Ethynyltrimethylsilane | Couples effectively. The silyl group can be removed post-coupling under standard conditions. |

| Sterically Hindered | 3,3-Dimethyl-1-butyne | May require longer reaction times, higher catalyst loading, or gentle heating to achieve good conversion due to steric hindrance.[12] |

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use fresh, high-purity catalysts and anhydrous solvents. Ensure the system is thoroughly purged with inert gas. |

| Alkyne Homocoupling (Glaser Product) | Presence of oxygen; High concentration of copper catalyst. | Rigorously exclude air from the reaction. Consider using a copper-free protocol if homocoupling is a persistent issue, though reaction rates will be slower.[1] |

| Formation of Dark Precipitate (Palladium Black) | Catalyst decomposition. | Ensure proper inert atmosphere. Sterically demanding phosphine ligands can sometimes improve catalyst stability.[6][10] |

| Reaction Stalls | Deactivation of catalyst; Substrate is unreactive under current conditions. | Try gentle heating (40-60 °C). Increase catalyst loading slightly (e.g., to 3-5 mol% Pd). |

Safety Precautions

-

Work in a well-ventilated fume hood at all times.

-

Palladium compounds and organic solvents are toxic and flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Amine bases like triethylamine are corrosive and have strong odors. Handle with care.

-

Use proper Schlenk line techniques when working with inert atmospheres and pyrophoric reagents (if applicable).

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. scielo.br [scielo.br]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

Topic: Buchwald-Hartwig Amination of 5-Chloro-2-iodo-m-xylene: A Protocol for Selective C-N Bond Formation

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the selective Buchwald-Hartwig amination of 5-chloro-2-iodo-m-xylene. It is designed for chemistry professionals engaged in organic synthesis, medicinal chemistry, and materials science who require a robust method for regioselective C-N bond formation on di-halogenated aromatic scaffolds.

Introduction: The Strategic Value of Selective Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for forming carbon-nitrogen (C-N) bonds.[1][2] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous structures in pharmaceuticals, agrochemicals, and functional materials.[3][4] A significant challenge in complex molecule synthesis is the controlled, stepwise functionalization of substrates bearing multiple reactive sites.

The substrate, this compound, presents an excellent opportunity for such selective chemistry. It possesses two different halogen atoms—iodine and chlorine—with distinct reactivities. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[5] This inherent difference allows for the chemoselective amination at the more reactive carbon-iodine (C-I) bond, leaving the more robust carbon-chlorine (C-Cl) bond intact for subsequent transformations. This application note details the mechanistic basis, key parameters, and a practical protocol for achieving this selective C-N coupling.

Reaction Principle and Mechanistic Insight

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[6][7] The chemoselectivity in the amination of this compound is dictated by the initial, and often rate-determining, oxidative addition step.

The Catalytic Cycle consists of three primary steps:

-

Oxidative Addition: A low-valent Palladium(0) complex, generated in situ, reacts preferentially with the aryl iodide. The C-I bond is weaker than the C-Cl bond, resulting in a lower activation energy for its cleavage and insertion of the palladium center, forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

-

Reductive Elimination: The final step involves the formation of the new C-N bond as the aryl and amido groups are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][4]

A side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1] The choice of a bulky ligand is crucial to favor the desired reductive elimination pathway.

Optimizing Key Reaction Parameters

The success and selectivity of the Buchwald-Hartwig amination are highly dependent on the careful selection of the catalyst system, base, and solvent.

| Parameter | Component | Rationale & Expert Insights |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Pre-formed Pd-Ligand Precatalysts (e.g., XPhos Pd G3) | Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective Pd(II) and Pd(0) sources, respectively, that form the active Pd(0) catalyst in situ.[8] Modern, pre-formed catalysts (precatalysts) offer superior stability, handling convenience, and often higher activity, as they rapidly generate the active L-Pd(0) species upon exposure to a base. |

| Ligand | Bulky, electron-rich biaryl monophosphines (e.g., XPhos, RuPhos, BrettPhos) | Ligand choice is paramount. Early generation ligands were insufficient for challenging substrates. The development of sterically hindered biaryl phosphine ligands by the Buchwald group was a major breakthrough.[3] These ligands stabilize the monomeric Pd(0) species, promote the difficult oxidative addition of less reactive C-Cl bonds (and thus ensure high selectivity for C-I), and accelerate the final reductive elimination step.[1][3] |

| Base | Strong, non-nucleophilic bases: NaOtBu, LiHMDS. Weaker inorganic bases: K₃PO₄, Cs₂CO₃. | The base is required to deprotonate the amine, forming the active amido intermediate. Strong bases like NaOtBu often lead to faster reactions at lower temperatures.[9] However, they are incompatible with base-sensitive functional groups like esters or enolizable ketones.[6][10] Weaker bases such as Cs₂CO₃ or K₃PO₄ offer broader functional group tolerance but may require higher temperatures or longer reaction times.[10] |

| Solvent | Anhydrous, degassed aprotic solvents: Toluene, Dioxane, THF, t-BuOH. | The choice of solvent affects the solubility of reagents and the stability of catalytic intermediates. Toluene is a widely used and effective solvent.[6] 1,4-Dioxane is also common but is considered a solvent of concern.[2][11] It is critical that the solvent is anhydrous and thoroughly degassed to prevent the oxidation and deactivation of the Pd(0) catalyst. |

| Temperature | 80 - 110 °C | The reaction temperature is typically elevated to ensure a reasonable rate, especially when using weaker bases or coupling less reactive amines.[5] Careful temperature control can also enhance selectivity by providing enough energy for C-I bond activation while remaining below the threshold for significant C-Cl activation. |

Detailed Experimental Protocol

This protocol describes the selective amination of this compound with morpholine as a representative secondary amine.

Materials & Reagents:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

XPhos Pd G3 Precatalyst (2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (Schlenk tube or sealed vial, condenser)

-

Magnetic stirrer with hotplate

-

TLC plates, GC-MS for reaction monitoring

-

Ethyl acetate, water, brine for work-up

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Inert Atmosphere Setup: Assemble an oven-dried Schlenk tube equipped with a magnetic stir bar and a reflux condenser. Place the system under a positive pressure of argon or nitrogen.

-